4-bromo-2-chloropyridine N-oxide
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Overview
Description
4-Bromo-2-chloropyridine N-oxide is an organic compound with the molecular formula C5H3BrClNO It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and the pyridine ring is substituted with bromine and chlorine atoms at the 4 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloropyridine N-oxide can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-nitropyridine N-oxide with hydrogen bromide and hydrogen chloride at elevated temperatures (120°C and 160°C, respectively) to yield 4-bromo- and 4-chloropyridine . Another method involves the use of organoboron, -zinc, and -magnesium reagents in cross-coupling reactions to form C4-C (sp2) and C4-C (sp3) bonds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloropyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to its corresponding pyridine derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide, hydrogen chloride, organoboron reagents, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures (e.g., 120°C to 160°C) and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
4-Bromo-2-chloropyridine N-oxide has several scientific research applications, including:
Biology: The compound is used in the study of biological pathways and as a building block for the synthesis of bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloropyridine N-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The bromine and chlorine substituents can also affect the compound’s electronic properties, making it a versatile intermediate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-bromo-2-chloropyridine N-oxide include:
- 2-Bromo-3-chloropyridine
- 5-Bromo-2-chloropyridine N-oxide
- 4-Nitropyridine N-oxide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the N-oxide group. This combination of features imparts distinct chemical properties, making it valuable for specific applications in synthetic chemistry and industrial processes.
Properties
IUPAC Name |
4-bromo-2-chloro-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-1-2-8(9)5(7)3-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVOSXRGWFJPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C=C1Br)Cl)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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